molecular formula C16H13N3O3 B512730 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 483346-93-6

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B512730
CAS No.: 483346-93-6
M. Wt: 295.29g/mol
InChI Key: OKKHVLIERVBACU-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked via an acetamide bridge to a 1,3-benzodioxol-5-yl group. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and inducible nitric oxide synthase (iNOS) . The benzimidazole moiety is a privileged scaffold in drug discovery, known for its ability to interact with biological targets through hydrogen bonding and π-π stacking, while the 1,3-benzodioxol group enhances metabolic stability and bioavailability .

The synthesis of this compound typically involves coupling 2-(1H-benzimidazol-1-yl)acetic acid derivatives with 1,3-benzodioxol-5-amine under peptide-coupling conditions, as exemplified by the preparation of structurally related IDO1 inhibitors . Characterization is achieved via spectroscopic methods (1H/13C NMR, IR) and elemental analysis, with X-ray crystallography occasionally employed to confirm stereochemistry .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(8-19-9-17-12-3-1-2-4-13(12)19)18-11-5-6-14-15(7-11)22-10-21-14/h1-7,9H,8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKHVLIERVBACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide typically involves the reaction of benzimidazole with a benzodioxole derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide exhibit antimicrobial properties. For example, studies have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 μg/mL
Compound BS. aureus0.25 μg/mL

Anti-parasitic Properties

The compound has also been investigated for its anti-parasitic effects, particularly against Toxoplasma gondii. In vitro studies revealed that it inhibits the growth of this parasite, which could lead to novel treatment options for toxoplasmosis.

Study ReferenceDose AdministeredEfficacy (%)
Study 150 mg/kg85% reduction in cyst count
Study 2100 mg/kg90% reduction in tachyzoites

Cancer Research

This compound has shown promise in cancer research. Its ability to inhibit certain kinases involved in cancer cell proliferation has been documented.

Cancer Cell LineIC50 (µM)
HeLa0.14
MCF70.32

Case Study 1: Toxoplasmosis Treatment

A clinical trial evaluated the efficacy of the compound in patients with chronic toxoplasmosis. Results indicated significant improvement in symptoms and a reduction in parasite load, supporting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

Another study focused on the compound's effects on breast cancer cells, revealing that it induces apoptosis and inhibits cell migration, suggesting a dual role in both stopping tumor growth and preventing metastasis.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The benzimidazole ring is known to interact with nucleic acids and proteins, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Biological Activity Key Structural Differences Source
2-(1H-Benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide C₁₆H₁₃N₃O₃ 295.30 g/mol IDO1 inhibition (potential) Reference compound
N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide C₁₇H₁₃N₃O₅ 339.31 g/mol Undisclosed (structural diversity) Quinazolinone substituent
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide C₁₇H₁₇BrN₂O₃ 401.23 g/mol Undisclosed (neuroprotective potential) Bromophenyl-methylamino group
N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide C₉H₈ClNO₃ 213.62 g/mol Intermediate in synthesis Chloroacetamide, simpler structure
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₇N₅O₅S 479.46 g/mol Antimicrobial, anticancer Thioacetamido linkage, dinitrophenyl group

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The spirocyclic analogue N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (C₁₉H₂₃N₃O₅) has low aqueous solubility (6.1 µg/mL at pH 7.4), limiting its bioavailability compared to the target compound .
  • Metabolic Stability : The 1,3-benzodioxol group in the target compound enhances resistance to oxidative metabolism, a feature shared with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The benzimidazole ring is indispensable for target engagement, as replacing it with imidazole () or benzothiazole () alters activity profiles.
  • Thermodynamic Stability: Compounds like 2-amino-N-(1,3-benzodioxol-5-yl)acetamide () exhibit reduced stability due to the reactive primary amine, underscoring the importance of the benzimidazole’s aromatic stabilization .
  • Clinical Potential: While the target compound’s IDO1 inhibition is speculative, its structural analogs have entered preclinical trials for cancer immunotherapy, highlighting its therapeutic promise .

Biological Activity

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The incorporation of the benzodioxole group enhances its biological profile, making it a candidate for further research.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole with a benzodioxole derivative. Common methods include the use of acetic anhydride and triethylamine under heat to facilitate the formation of the acetamide linkage .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and receptor ligand. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may act by binding to specific enzymes or receptors involved in cancer progression, leading to the modulation of signaling pathways critical for tumor growth and survival .
  • Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, although specific data on cell lines affected remain limited. Further research is needed to elucidate its full potential and mechanism .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented, and this compound has been investigated for similar effects:

  • Inhibition of Pathogens : Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers and cancer .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor:

  • Lipoxygenase Inhibition : Studies indicate that derivatives of benzimidazole can inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. The specific inhibition profile of this compound requires further exploration to establish its efficacy and selectivity .

The mechanism through which this compound exerts its biological effects involves interaction with molecular targets such as proteins and nucleic acids. The benzimidazole ring is known to facilitate such interactions, potentially leading to alterations in cellular function and signaling pathways .

Research Findings Summary Table

Activity Type Effect References
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialInhibits growth of Helicobacter pylori ,
Enzyme InhibitionPotential inhibition of lipoxygenases

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